molecular formula C16H14ClNO4 B5795256 methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate

methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate

Cat. No. B5795256
M. Wt: 319.74 g/mol
InChI Key: ZLYNKIUTRUQHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate is a chemical compound that belongs to the family of chlorobenzoyl-phenyl ether derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.

Scientific Research Applications

Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate has various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and its role in the inhibition of protein tyrosine phosphatases (PTPs). It has also been studied for its potential anticancer activity and as a potential therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate involves its ability to react with ROS and form a fluorescent adduct, which can be detected using fluorescence spectroscopy. It also inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity.
Biochemical and Physiological Effects:
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate in lab experiments is its ability to selectively detect ROS, which can be useful in studying oxidative stress-related diseases. However, it has limitations such as its potential toxicity and the need for specialized equipment for fluorescence detection.

Future Directions

There are several future directions for the research of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate, including its potential use as a therapeutic agent for neurodegenerative diseases and its role in modulating the immune system. Its potential as a diagnostic tool for oxidative stress-related diseases and its use in the development of novel fluorescent probes for imaging applications are also areas of interest for future research.
Conclusion:
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate is a chemical compound with various scientific research applications, including its use as a fluorescent probe for the detection of ROS and its potential as a therapeutic agent for neurodegenerative diseases. Its mechanism of action involves its ability to react with ROS and inhibit PTPs. It has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease. While it has advantages such as its selectivity for ROS detection, it also has limitations such as its potential toxicity. Future research directions include its use as a therapeutic agent and diagnostic tool for oxidative stress-related diseases, as well as its role in modulating the immune system and developing novel fluorescent probes for imaging applications.

Synthesis Methods

The synthesis of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate involves the reaction of 2-chlorobenzoic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methyl chloroacetate to obtain the final product.

properties

IUPAC Name

methyl 2-[4-[(2-chlorobenzoyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-15(19)10-22-12-8-6-11(7-9-12)18-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYNKIUTRUQHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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